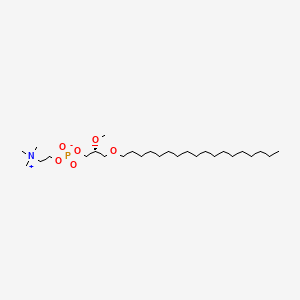
Aceclidine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'acéclédine est un agent miotique parasympathomimétique principalement utilisé dans le traitement du glaucome à angle étroit. Il agit comme un agoniste des récepteurs muscariniques de l'acétylcholine, ce qui contribue à réduire la pression intraoculaire .
Mécanisme D'action
Target of Action
Aceclidine hydrochloride primarily targets muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as an agonist at muscarinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine.
Biochemical Pathways
More research is needed to fully elucidate these pathways .
Result of Action
This compound decreases intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma . Side effects can include increased salivation and bradycardia (slow heart rate) when used in excessive doses .
Analyse Biochimique
Biochemical Properties
Aceclidine hydrochloride plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various physiological responses. This compound binds to these receptors, mimicking the action of acetylcholine, and activates the downstream signaling pathways. This interaction leads to the contraction of the iris sphincter muscle, resulting in miosis (pupil constriction) .
Cellular Effects
This compound influences various cellular processes, particularly in ocular tissues. It affects cell signaling pathways by activating mAChRs, which in turn modulate intracellular calcium levels and other second messengers. This activation can lead to changes in gene expression and cellular metabolism. In ocular cells, this compound reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to mAChRs. This binding triggers a conformational change in the receptor, activating the associated G proteins. The activated G proteins then modulate various downstream effectors, such as phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels, resulting in muscle contraction and other physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to receptor desensitization. In vitro studies have shown that this compound can maintain its activity for several hours, but long-term effects may include receptor downregulation and reduced responsiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it effectively reduces intraocular pressure without significant adverse effects. At higher doses, this compound can cause systemic side effects such as increased salivation and bradycardia. Toxic effects may also be observed at very high doses, including severe cardiovascular and respiratory depression .
Metabolic Pathways
This compound is metabolized primarily through deacetylation. The resulting metabolites are further processed by various enzymes, including cytochrome P450 enzymes. These metabolic pathways ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in ocular tissues, where it exerts its therapeutic effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and at the plasma membrane, where mAChRs are located. Its activity is influenced by its ability to reach these receptors and bind to them effectively. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Le chlorhydrate d'acéclédine peut être synthétisé par acétylation de la quinuclidine. La réaction implique l'utilisation d'anhydride acétique en présence d'une base telle que la pyridine. La réaction est généralement effectuée à température ambiante, et le produit est purifié par recristallisation .
Méthodes de production industrielle
En milieu industriel, la production de chlorhydrate d'acéclédine implique des voies synthétiques similaires mais à plus grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la constance et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'acéclédine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le chlorhydrate d'acéclédine en ses formes réduites.
Substitution : Ce composé peut subir des réactions de substitution nucléophile, où le groupe acétoxy est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les nucléophiles tels que les ions hydroxyde ou les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate d'acéclédine .
Applications de la recherche scientifique
Le chlorhydrate d'acéclédine a un large éventail d'applications de recherche scientifique :
Médecine : Cliniquement, il est utilisé pour traiter le glaucome à angle étroit en réduisant la pression intraoculaire.
Mécanisme d'action
Le chlorhydrate d'acéclédine exerce ses effets en agissant comme un agoniste des récepteurs muscariniques de l'acétylcholine. Il se lie à ces récepteurs, imitant l'action de l'acétylcholine, ce qui conduit à la contraction du muscle sphincter de l'iris et à une diminution subséquente de la pression intraoculaire . Ce mécanisme est particulièrement utile dans le traitement du glaucome .
Applications De Recherche Scientifique
Aceclidine Hydrochloride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Composés similaires
Pilocarpine : Un autre agoniste des récepteurs muscariniques de l'acétylcholine utilisé dans le traitement du glaucome.
Carbachol : Un agoniste cholinergique avec des applications similaires en ophtalmologie.
Talsaclidine : Un composé avec une structure et un profil pharmacologique similaires.
Unicité
Le chlorhydrate d'acéclédine est unique en raison de sa structure spécifique, qui lui permet de réduire efficacement la pression intraoculaire avec un minimum d'effets secondaires par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSARSTZGNKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976587 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-70-2 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















